1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide
Description
This compound belongs to the class of imidazo-azepinium bromides, characterized by a seven-membered azepine ring fused with an imidazole moiety. The structure features two 4-chlorophenyl substituents at positions 1 and 3, a hydroxyl group at position 3, and a bromide counterion. The presence of chlorine atoms enhances lipophilicity and may influence binding interactions in biological or catalytic systems . While direct data on its synthesis or applications are absent in the provided evidence, structurally analogous compounds (e.g., 1,3-diaryl-substituted imidazolium bromides) are often explored for their antimicrobial, anticancer, or ionic liquid properties .
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N2O.BrH/c21-16-7-5-15(6-8-16)20(25)14-23(18-11-9-17(22)10-12-18)19-4-2-1-3-13-24(19)20;/h5-12,25H,1-4,13-14H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHXFGRSCVYQE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](CC1)C(CN2C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a heterocyclic quaternary ammonium salt with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21Cl2N2O
- Molecular Weight : 367.29 g/mol
- CAS Number : 1107547-07-8
- Structure : The compound features a hexahydroimidazoazepine core substituted with two 4-chlorophenyl groups and a hydroxyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to or including This compound . For instance:
- A study reported that derivatives of imidazoazepines exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- The compound was tested for antifungal properties against Candida albicans, showing moderate effectiveness .
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit key metabolic pathways. The presence of the quaternary ammonium structure enhances its interaction with microbial membranes, leading to increased permeability and cell lysis.
In Vivo Studies
In vivo studies have demonstrated that similar compounds possess neuroprotective effects. For example:
- A study indicated that imidazo[1,2-a]azepines could reduce neuroinflammation in animal models of neurodegenerative diseases . This suggests that This compound may also exhibit neuroprotective properties.
Case Studies
- Case Study on Antibacterial Effectiveness :
- Neuroprotective Effects :
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Analytical Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties: Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenyl groups (electron-withdrawing) contrast with the 4-methoxyphenyl group (electron-donating) in ’s compound. This difference may alter solubility, with methoxy derivatives showing better aqueous compatibility .
Thermal Stability: The benzoimidazopyrimidinone derivative (5p, ) has a melting point >300°C, likely due to strong intermolecular hydrogen bonding and aromatic stacking. This contrasts with imidazoazepinium bromides, which typically have lower melting points (data inferred from ionic liquid analogs) .
Synthetic Accessibility :
- Thiadiazinium bromides () are synthesized via one-pot reactions at room temperature, whereas imidazoazepinium bromides (e.g., ) may require multistep cyclization and purification .
Spectroscopic Signatures :
- FT-IR peaks in the 1600–1700 cm⁻¹ range (C=O, C=N) are common in heterocyclic bromides (). NMR data for the target compound’s analogs (e.g., δ 7.07–7.62 ppm for aromatic protons in ) suggest similar electronic environments .
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.
- Contradictions : reports slight discrepancies in elemental analysis (e.g., 54.20% C found vs. 54.09% calculated for 1j), highlighting the need for rigorous purity validation .
- Future Directions : Comparative studies on halogen positioning (e.g., 4-Cl vs. 3,4-diCl in ) could optimize bioactivity while minimizing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
